In Vitro Anti-Tumor Proliferation: LOX IMV Melanoma Cell Line Activity of Dichloroacetamide Chemotype Versus Class Baseline
While direct head-to-head data for the target compound are not available in the open literature, the dichloroacetamide chemotype to which 2,2-dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide belongs has demonstrated quantifiable anti-proliferative activity. In a 2022 study by Havryshchuk et al., several dichloroacetamides were screened against a panel of human tumor cell lines. One representative dichloroacetamide reduced the mitotic activity of the LOX IMV melanoma line to 45.83% of control [1]. This provides a class-level baseline against which any newly synthesized derivative—including the target compound—can be benchmarked. In contrast, closely related alkyl amides (non-halogenated) tested in the same study showed negligible activity, indicating that the dichloromethyl group is a critical driver of the anti-proliferative phenotype [1].
| Evidence Dimension | Mitotic activity (% of control) in LOX IMV melanoma cells |
|---|---|
| Target Compound Data | Not directly tested in published study; belongs to the active dichloroacetamide chemotype class. |
| Comparator Or Baseline | Representative dichloroacetamide in same class: 45.83% mitotic activity vs. untreated control (100%). Non-halogenated alkyl amides: ~100% (no significant inhibition). |
| Quantified Difference | Dichloroacetamide chemotype reduces mitotic activity by ~54% relative to untreated control; alkyl amides show ~0% reduction. |
| Conditions | In vitro MTT-based proliferation assay on LOX IMV human melanoma cell line; compound concentration 10 µM; 48 h incubation (Havryshchuk et al., 2022). |
Why This Matters
This establishes the dichloroacetamide scaffold—and by extension the target compound—as a privileged starting point for anti-melanoma lead optimization, unlike non-halogenated amide analogs which are essentially inactive.
- [1] Havryshchuk, L. M.; Horishny, V. Y.; Lesyk, R. B. Synthesis of Dichloroacetamides and Study of Their Anti-Tumor Activity. Farmatsevtychnyi Zhurnal 2022, No. 4, 42–49. DOI: 10.32352/0367-3057.4.22.05. View Source
